
3-Chloroisoxazole-5-carboxamide
Overview
Description
3-Chloroisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst, leading to the formation of the isoxazole ring . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free synthetic strategies is gaining popularity due to the reduced environmental impact and lower costs associated with these methods .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form the isoxazole ring.
Bases: Employed in condensation reactions to facilitate the formation of the isoxazole ring.
Major Products:
Amide Derivatives: Formed through substitution reactions involving nucleophiles.
Cycloaddition Products: Resulting from reactions with dipolarophiles.
Scientific Research Applications
3-Chloroisoxazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloroisoxazole-5-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its role as an enzyme inhibitor and its therapeutic potential .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-disubstituted isoxazoles share similar structural features and biological activities.
Indole Carboxamides: These compounds also contain the carboxamide moiety and exhibit enzyme inhibitory properties.
Uniqueness: 3-Chloroisoxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity .
Biological Activity
3-Chloroisoxazole-5-carboxamide is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Overview of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The introduction of various substituents can significantly alter their biological profiles.
Synthesis of this compound
The synthesis of 3-chloroisoxazole derivatives typically involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. The chlorination step introduces a chlorine atom at the 3-position, enhancing the compound's reactivity and biological properties. Various synthetic pathways have been documented, emphasizing the versatility of isoxazole chemistry .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
HCT116 (Colon Cancer) | 12.2 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 15.0 | Inhibition of DNA synthesis |
These results suggest that this compound may interfere with critical cellular processes involved in cancer proliferation and survival .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. Studies have reported that it can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes:
Compound | COX-2 Inhibition IC50 (µM) |
---|---|
This compound | 9.0 |
Aspirin | 20.0 |
The selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- COX Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
Case Studies
Several studies have investigated the therapeutic potential of isoxazole derivatives, including this compound:
-
Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability compared to untreated controls.
- Findings : The compound activated caspase-3 and increased levels of pro-apoptotic proteins.
- Inflammation Model in Rats : In an animal model using carrageenan-induced paw edema, administration of the compound significantly reduced inflammation compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Chloroisoxazole-5-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound typically involves coupling chlorinated isoxazole carboxylic acids with appropriate amines. For example, a general procedure involves reacting 5-chloroisoxazole-3-carboxylic acid with a substituted aniline derivative in the presence of coupling agents like HATU or DCC. Reaction optimization can include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Using anhydrous DMF or THF to enhance reagent solubility.
- Catalytic additives : Adding DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
Yields (~18–25%) are often low due to steric hindrance from the chloro substituent; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or aerosols.
- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or degradation.
- Toxicity Mitigation : Avoid exposure to moisture or acidic conditions, which may release toxic HCl gas. Consult safety data sheets (SDS) for specific hazard statements (e.g., H315, H319) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.3–8.0 ppm) and carboxamide NH signals (δ ~10.3 ppm, broad).
- ¹³C NMR : Confirm carbonyl (δ ~169 ppm) and isoxazole ring carbons (δ ~95–160 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₇H₅ClN₂O₂: 185.0123).
- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase).
- Assay Conditions : Standardize protocols (e.g., mitochondrial assays using isolated mouse liver mitochondria in sucrose-Tris buffer, pH 7.4) to ensure reproducibility .
- Structure Confirmation : Use X-ray crystallography to verify stereochemistry and substituent positioning, which can dramatically alter activity .
Q. What strategies are recommended for optimizing the pharmacological profile of this compound in vivo?
Methodological Answer:
- Pharmacokinetic Studies :
- Assess metabolic stability using liver microsomes (human or murine) and LC-MS/MS quantification.
- Evaluate bioavailability via oral gavage in rodent models (e.g., C57BL/6J mice) with plasma sampling over 24h.
- Target Engagement : Use zebrafish embryo models to screen for toxicity and efficacy (e.g., mitochondrial membrane potential assays with Rh123 dye) .
Q. How can computational methods guide the design of this compound analogs with improved selectivity?
Methodological Answer:
- Docking Studies : Model interactions with target proteins (e.g., MAP kinases) using AutoDock Vina. Focus on halogen bonding between the chloro group and kinase hinge regions.
- QSAR Analysis : Corrogate electronic parameters (Hammett σ constants) with bioactivity to predict substituent effects .
- MD Simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100-ns trajectories.
Method Development Questions
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 185→140 (quantifier) and 185→95 (qualifier).
- Sample Preparation : Extract plasma samples via protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) .
Q. How can researchers mitigate synthetic byproducts during large-scale preparation of this compound?
Methodological Answer:
Properties
IUPAC Name |
3-chloro-1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKWVWLGJYFPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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